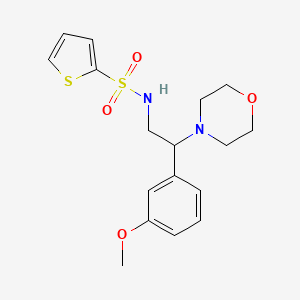

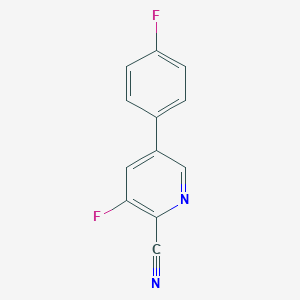

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide is a compound that belongs to the sulfonamide class, which is known for its wide range of biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of sulfonamides has been extensively studied for their potential therapeutic applications, including antibacterial properties and enzyme inhibition, which could be relevant for diseases like Alzheimer's .

Synthesis Analysis

The synthesis

Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide and its derivatives have been a focal point in the synthesis and structural characterization within the chemical research community. A notable study involved synthesizing a compound closely related to N-(2-(3-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide, where the process entailed a reaction of benzene sulfonyl chloride with specific amines, leading to the creation of N-substituted benzene sulfonamide. The compounds were thoroughly characterized using techniques such as IR, 1H NMR, and mass spectral data, underscoring the complexity and precision involved in the synthesis of such chemical entities (Hayun et al., 2012).

Biological Activities and Enzyme Inhibition

The biological activities of sulfonamide derivatives have been extensively explored, revealing a diverse range of bioactivities. In particular, certain N-substituted sulfonamides synthesized through meticulous chemical processes demonstrated significant inhibitory effects on vital enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. This was evidenced by their prominent activity against acetylcholinesterase enzyme, indicating their potential in biomedical applications and drug development (A. Fatima et al., 2013).

In another study, compounds synthesized from sulfonamide showed promise as inhibitors of carbonic anhydrases I, II, IV, and XII, with some exhibiting nanomolar half maximal inhibitory concentrations. This highlights the potent inhibitory capabilities of these sulfonamide derivatives and their potential application in therapeutic areas requiring the modulation of carbonic anhydrase activity (C. Supuran et al., 2013).

Antitumor and Anticonvulsant Properties

The exploration of sulfonamide derivatives in cancer research has revealed the antitumor properties of these compounds. A study illustrated the spectrum of activity of certain diarylsulfonylureas against specific lymphosarcoma cell lines, revealing the potential of sulfonamide derivatives as cancer chemotherapeutic agents (F. Mohamadi et al., 1992). Additionally, the anticonvulsant activities of certain thiophene-2-sulfonamides were documented, showing promising results in increasing cerebral blood flow in animal models without causing unacceptable levels of diuresis, indicating their potential application in neurological disorders (I. T. Barnish et al., 1981).

Propiedades

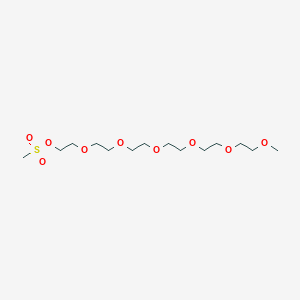

IUPAC Name |

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S2/c1-22-15-5-2-4-14(12-15)16(19-7-9-23-10-8-19)13-18-25(20,21)17-6-3-11-24-17/h2-6,11-12,16,18H,7-10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVXMTYEFZUOKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=CS2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2554317.png)

![2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid](/img/structure/B2554333.png)

![2,4-Dimethyl-5-[[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,3-thiazole](/img/structure/B2554334.png)

![1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-allyloxime](/img/structure/B2554336.png)